3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1,3,4-thiadiazole ring bearing a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Formation of the benzamide core: The final step involves the acylation of the substituted thiadiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the benzene ring can be substituted with other nucleophiles.
Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution reactions: Products include various substituted benzamides.
Oxidation and reduction: Products include oxidized or reduced thiadiazole derivatives.
Hydrolysis: Products include 3-chlorobenzoic acid and 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3-chloro-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzoic acid
Uniqueness
3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxymethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C11H10ClN3O2S |
---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H10ClN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,15,16) |
InChI Key |
SKGHWOMXRWVPEA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.